molecular formula C17H14O3S B1682369 Zaltoprofen CAS No. 74711-43-6

Zaltoprofen

Cat. No. B1682369
CAS RN: 74711-43-6
M. Wt: 298.4 g/mol
InChI Key: MUXFZBHBYYYLTH-UHFFFAOYSA-N
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Description

Zaltoprofen, also known by the trade name Soleton, is a nonsteroidal anti-inflammatory drug (NSAID) used as an analgesic, antipyretic, and anti-inflammatory agent . It is a selective COX-2 inhibitor and also inhibits bradykinin-induced pain responses without blocking bradykinin receptors . It was approved for use in Japan in 1993 .


Synthesis Analysis

Zaltoprofen is synthesized from 2-chloroacetophenone to 10,11-dihydrodibenzothiepin-10-ketone, via eight steps including Friedel-Crafts reaction . The total yield is 9.3% with good quality . Zaltoprofen, available commercially as a racemic mixture, is a propionic acid derivative of non-steroidal anti-inflammatory drugs (NSAIDs). Firstly, (+)- and (-)-zaltoprofen glucuronide was biosynthesized and purified .


Molecular Structure Analysis

Zaltoprofen has a molecular formula of C17H14O3S and a molar mass of 298.36 g/mol . The structure of Zaltoprofen includes a propionic acid group attached to a dibenzothiepin ring .


Chemical Reactions Analysis

Zaltoprofen is a preferential COX-2 inhibitor . It also inhibits bradykinin-induced nociceptive responses by blocking the B2 receptor-mediated pathway in the primary sensory neurons .


Physical And Chemical Properties Analysis

Zaltoprofen is a white crystalline powder . The solubilities of zaltoprofen in lower polarity alcohols are higher than that in corresponding higher polarity alcohols . Moreover, the solubility of zaltoprofen increases with the increase in temperature .

Scientific Research Applications

1. Pharmacokinetics and Dosage Regimen

Zaltoprofen is utilized in treating various pain and inflammatory diseases. A study by Jang, Jeong, and Lee (2023) in "Pharmaceuticals" explored the interindividual pharmacokinetic variability of zaltoprofen through population pharmacokinetic modeling. The study found that creatinine clearance and albumin levels significantly influence zaltoprofen pharmacokinetics, affecting its clearance rate. This research provides valuable insights for precision medicine applications of zaltoprofen and supports dosage regimen adjustments based on individual patient characteristics (Jang, Jeong, & Lee, 2023).

2. Transdermal Delivery Systems

Research has focused on developing transdermal delivery systems for zaltoprofen. Cui et al. (2016) in "Drug Delivery" developed a drug-in-adhesive patch system for zaltoprofen, combining ion pair and chemical enhancer strategies. This formulation showed effective skin permeation and analgesic effects comparable to commercial indometacin plasters, suggesting a feasible method for zaltoprofen's transdermal delivery (Cui, Quan, Zhou, & Fang, 2016). Baek et al. (2013) in "International Journal of Pharmaceutics" also developed zaltoprofen gels using carbomer with polyethylene glycol, Tween 80, and (2-hydroxypropyl)-β-cyclodextrin (HPCD), enhancing percutaneous absorption and reducing dermal irritations (Baek, Lim, Kang, Shin, Jung, & Cho, 2013).

3. Sustained Release Formulations

For sustained release, Kiran, Venkatesh, and Rajeshkumar (2019) in the "International Journal of Applied Pharmaceutics" developed microbeads of zaltoprofen. This approach aimed at prolonging drug release, improving patient compliance, and potentially circumventing drawbacks associated with conventional therapy (Kiran, Venkatesh, & Rajeshkumar, 2019).

4. Alternative Administration Forms

Mishra, Prabhavalkar, and Bhatt (2016) in the "Journal of Liposome Research" studied microemulsion and microemulsion-based gel formulations for zaltoprofen's transdermal delivery, offering an alternative to oral administration and reducing ulcerogenic side effects (Mishra, Prabhavalkar, & Bhatt, 2016).

Safety And Hazards

Zaltoprofen is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

In the future, in vitro testing of zaltoprofen substrates for several transporters and further analysis of pharmacokinetic correlations according to genetic polymorphisms will be required . The pharmacokinetics of Zaltoprofen could significantly differ as the creatinine clearance and albumin levels change within the normal range .

properties

IUPAC Name

2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXFZBHBYYYLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049076
Record name Zaltoprofen
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zaltoprofen

CAS RN

74711-43-6
Record name Zaltoprofen
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URL https://commonchemistry.cas.org/detail?cas_rn=74711-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Zaltoprofen [INN:JAN]
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Record name Zaltoprofen
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URL https://www.drugbank.ca/drugs/DB06737
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Record name Zaltoprofen
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,11-dihydro-α-methyl-10-oxodibenzo[b,f]thiepin-2-acetic acid
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Record name ZALTOPROFEN
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Synthesis routes and methods

Procedure details

To a mixture of 150 mg of 2-(10,11-dihydro-10-oxodibenzo[b,f]-thiepin-2-yl)-propionamide and 2 ml of ethanol was added 400 mg of potassium hydroxide in 2 ml of water, and the mixture was refluxed with stirring for 6 hours. After the completion of the reaction, ethanol was removed by distillation to obtain a residue to which was added water. The residue was washed with ethyl acetate, and an alkaline layer was acidified with hydrochloric acid and extracted with ethyl acetate. The extract was washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate. The solvent was removed by distillation to obtain a brown oil substance, which was chromatographed over 4 g of silica gel and eluted with benzene-chloroform (1:1) to obtain a light yellow oil substance. This substance was recrystallized from benzene-n-hexane, thereby obtaining 96 mg (yield: 64%) of 2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl)-propionic acid as pale yellow crystals having a melting point of 130.5°-131.5° C.
Name
2-(10,11-dihydro-10-oxodibenzo[b,f]-thiepin-2-yl)-propionamide
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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